![molecular formula C14H14N6O3 B2745934 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034354-72-6](/img/structure/B2745934.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring which is a type of fused heterocyclic compound containing nitrogen atoms . This type of structure is often found in various pharmaceuticals and exhibit diverse biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple rings including a pyridine ring and a triazole ring. These structures are often involved in pi stacking interactions and hydrogen bonding in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the exact structure and the functional groups present. Generally, they might exhibit good thermal stability .Applications De Recherche Scientifique
Antimicrobial Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives have been explored for their antimicrobial properties. For instance, Bhuiyan et al. (2006) synthesized various thienopyrimidine derivatives exhibiting pronounced antimicrobial activity, highlighting the potential of these compounds in addressing microbial infections. Similar studies by El‐Kazak and Ibrahim (2013) also focused on synthesizing novel compounds, including pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showing promising antimicrobial activities (Bhuiyan et al., 2006) (El‐Kazak & Ibrahim, 2013).
Antiproliferative Activity
Research has also been conducted on the antiproliferative effects of related compounds. Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment (Ilić et al., 2011).
Herbicidal Activity
Moran (2003) explored the herbicidal properties of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. These compounds were found to have excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential use in agriculture for weed control (Moran, 2003).
Cardiovascular and Anti-Asthmatic Activities
Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines with potential cardiovascular benefits, exhibiting coronary vasodilating and antihypertensive activities. Additionally, Kuwahara et al. (1997) synthesized ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, demonstrating anti-asthmatic activities by inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs (Sato et al., 1980) (Kuwahara et al., 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11(20(10)19-13)8-16-14(22)9-3-5-12(21)15-7-9/h3-7H,2,8H2,1H3,(H,15,21)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBPRICMNNEODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

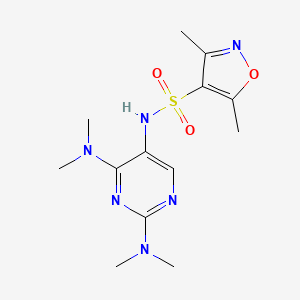
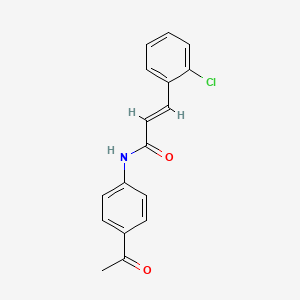
![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)
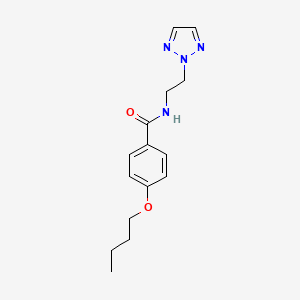
![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)
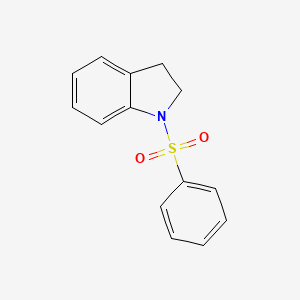



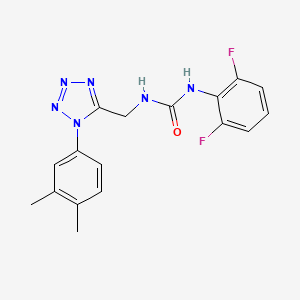
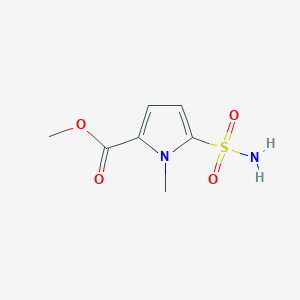
![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)